molecular formula C14H9IN2O2 B6350859 2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine CAS No. 1426142-83-7

2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine

Cat. No. B6350859
CAS RN: 1426142-83-7
M. Wt: 364.14 g/mol
InChI Key: DGFMCVPQKZJBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine” is a complex organic molecule. The “2H-1,3-Benzodioxol-5-yl” part suggests the presence of a benzodioxole group, which is a type of aromatic ether . The “imidazo[1,2-a]pyridine” part indicates a fused ring structure consisting of an imidazole ring and a pyridine ring .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the position of the iodine atom and the nature of the imidazo[1,2-a]pyridine group. The benzodioxole group might undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Heterocyclic Chemistry and Coordination Compounds

Research into compounds containing heterocyclic elements such as pyridine, imidazole, and benzodioxol units has highlighted their versatile applications in the synthesis of coordination compounds and their significant properties. These include spectroscopic characteristics, structures, magnetic properties, and both biological and electrochemical activities. The study by Boča et al. (2011) provides a comprehensive review of the chemistry and properties of related heterocyclic compounds, indicating potential research avenues for compounds like "2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine" in coordination chemistry and material science Boča et al., 2011.

Optoelectronic Materials

The incorporation of heterocyclic fragments into π-extended conjugated systems has been shown to create novel optoelectronic materials. Compounds with structural elements similar to the queried compound have been utilized in the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This is due to their electroluminescent properties and potential for use in nonlinear optical materials and colorimetric pH sensors Lipunova et al., 2018.

Biological and Medicinal Applications

Compounds with pyrimidine and related heterocyclic scaffolds have been explored for their biological and medicinal applications. They serve as exquisite sensing materials and possess a range of biological and medicinal applications, including acting as optical sensors. The ability of these compounds to form coordination as well as hydrogen bonds makes them suitable for use as sensing probes and suggests potential research directions for "this compound" in biological sensing and medicinal chemistry Jindal & Kaur, 2021.

Mechanism of Action

Target of Action

The compound 2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine, also known as 2-(Benzo[d][1,3]dioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine, is a complex molecule that has been designed based on the activity of indoles against various cancer cell lines . The primary target of this compound is microtubules and their component protein, tubulin , which are leading targets for anticancer agents .

Mode of Action

This compound interacts with its targets, the microtubules, and modulates their assembly. It achieves this by either suppressing tubulin polymerization or stabilizing the microtubule structure . This interaction causes a mitotic blockade and induces cell apoptosis .

Biochemical Pathways

The compound affects the biochemical pathways related to cell division and apoptosis. By interacting with microtubules, it disrupts the normal function of these structures, which are crucial for cell division. This disruption leads to cell cycle arrest and the initiation of programmed cell death or apoptosis .

Pharmacokinetics

The compound’s effectiveness against various cancer cell lines suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells. Specifically, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in acute lymphoblastic leukemia (CCRF-CEM) cancer cells . This leads to a reduction in the proliferation of these cancer cells.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IN2O2/c15-14-13(16-12-3-1-2-6-17(12)14)9-4-5-10-11(7-9)19-8-18-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFMCVPQKZJBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=CC4=N3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.